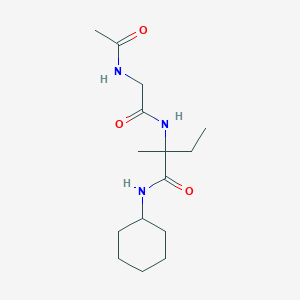

N-acetylglycyl-N-cyclohexylisovalinamide

Description

Peptide chemistry has evolved from the fundamental analysis of primary sequences to a sophisticated discipline focused on the three-dimensional architecture of polypeptide chains. The precise arrangement of atoms in a peptide backbone and its side chains dictates its biological function. Model peptides, often incorporating unnatural amino acids, are invaluable tools for elucidating the subtle forces that stabilize specific secondary structures, such as helices and turns.

The conceptual genesis of N-acetylglycyl-N-cyclohexylisovalinamide arises from the systematic investigation of peptides containing Cα,α-disubstituted amino acids. These residues, where the α-carbon is bonded to two non-hydrogen substituents, impose significant steric constraints on the peptide backbone. This restriction dramatically limits the accessible conformational space, making such peptides excellent models for studying predictable and stable secondary structures.

The significance of model peptides with disubstituted amino acids lies in their propensity to form well-defined structural motifs. For instance, 2-aminoisobutyric acid (Aib), a prototypical Cα,α-disubstituted amino acid, is widely used by peptide chemists to induce helical structures. researchgate.net Peptides composed of chiral α-methylated Cα,α-disubstituted amino acids often adopt a 3(10)-helical structure. researchgate.net The introduction of such residues provides a powerful strategy for controlling the conformational freedom of peptides. nih.gov This has made them integral to the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as stability and bioavailability. chemdiv.com The study of these model systems is crucial for developing new therapeutic agents and understanding the fundamentals of protein architecture. nih.gov

Contemporary research on model peptide derivatives like this compound focuses on several key areas, leveraging a range of sophisticated analytical techniques to probe their structural and dynamic properties. The overarching goal is to understand how the inclusion of a sterically hindered residue like cyclohexylisovaline influences local and global peptide conformation.

Key Research Areas:

Conformational Analysis: A primary focus is the detailed characterization of the peptide's preferred three-dimensional structure. Researchers investigate the torsion angles (phi, ψ) of the peptide backbone to determine if the molecule adopts canonical secondary structures like β-turns or helical conformations. nih.govnih.gov The presence of the Cα,α-disubstituted residue is expected to favor specific regions of the Ramachandran plot.

Synthesis of Novel Amino Acids: The creation of peptides with unique properties often begins with the challenging synthesis of their constituent unnatural amino acids. researchgate.netresearchgate.net Significant research is dedicated to developing efficient and stereoselective methods for producing α,α-disubstituted α-amino acids. researchgate.netresearchgate.net

Structural Stabilization: Investigations explore how the unique structural features of these peptides contribute to their stability. This includes the study of intramolecular hydrogen bonding patterns, which are critical for stabilizing secondary structures like β-turns and helices. nih.govnih.gov

Methodological Frameworks:

A combination of experimental and computational methods is typically employed to provide a comprehensive understanding of these model peptides.

| Methodology | Application in Peptide Research |

| X-ray Crystallography | Provides high-resolution, solid-state structures, allowing for the precise determination of bond lengths, bond angles, and torsion angles. This technique is invaluable for identifying stable, low-energy conformations and observing intramolecular hydrogen bonds. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for studying the conformation and dynamics of peptides in solution. Techniques like 2D ROESY can provide information about through-space proximities of atoms, which helps in defining the three-dimensional structure in a more biologically relevant environment. |

| Circular Dichroism (CD) Spectroscopy | Used to assess the secondary structure content of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and β-turns allow for a rapid evaluation of the dominant conformational motifs. nih.gov |

| Infrared (IR) Spectroscopy | Provides information about hydrogen bonding patterns by analyzing the stretching frequencies of N-H and C=O groups within the peptide backbone. nih.gov |

| Computational Modeling | Ab initio calculations and molecular dynamics simulations are used to explore the potential energy landscape of the peptide, predict stable conformations, and understand the energetic factors that govern its structure. nih.govresearchgate.net |

Through the application of these research methodologies, the scientific community continues to unravel the intricate relationship between the chemical structure of model peptides and their conformational preferences, contributing to the broader understanding of protein science and the development of novel biomolecules.

Structure

3D Structure

Properties

Molecular Formula |

C15H27N3O3 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

2-[(2-acetamidoacetyl)amino]-N-cyclohexyl-2-methylbutanamide |

InChI |

InChI=1S/C15H27N3O3/c1-4-15(3,18-13(20)10-16-11(2)19)14(21)17-12-8-6-5-7-9-12/h12H,4-10H2,1-3H3,(H,16,19)(H,17,21)(H,18,20) |

InChI Key |

PNVRMQYAUXPYHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCCC1)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acetylglycyl N Cyclohexylisovalinamide

Strategic Approaches to Peptide Bond Formation for N-acetylglycyl-N-cyclohexylisovalinamide

The formation of the glycyl-isovaline peptide bond is the cornerstone of the synthesis. Isovaline (B112821), as a C(α)-tetrasubstituted α-amino acid, imposes significant steric hindrance, which can dramatically slow down reaction kinetics and necessitate highly efficient activation methods. nih.gov The choice between solution-phase and solid-phase synthesis depends on factors such as scale, desired purity, and available automation.

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than solid-phase methods, offers flexibility in reaction conditions and is suitable for large-scale production. biomatik.com For a dipeptide like this compound, a convergent solution-phase approach is highly viable.

The synthesis would likely proceed in a C-to-N direction. First, isovaline would be reacted with cyclohexylamine (B46788) to form N-cyclohexylisovalinamide. This step itself can be challenging due to the hindered nature of both reactants. nih.gov Subsequently, the N-acetylglycine moiety would be coupled to the N-cyclohexylisovalinamide.

To overcome the steric hindrance at the isovaline residue, powerful coupling reagents are required. Traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may prove insufficient. bachem.com More potent activating agents are necessary to facilitate the formation of the highly hindered amide bond. chimia.chresearchgate.net

Table 1: Comparison of Coupling Reagents for Hindered Solution-Phase Synthesis

| Coupling Reagent | Description | Advantages for Hindered Coupling | Potential Drawbacks |

|---|---|---|---|

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient aminium-based reagent, known to be effective for coupling sterically hindered amino acids. bachem.compeptide.com | Higher cost, formation of guanidinium (B1211019) byproducts. uniurb.it |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium (B103445) salt-based reagent, more reactive than carbodiimides. peptide.com | Can be less effective than HATU for the most difficult couplings. |

| Acyl Fluorides | Generated in situ from the carboxylic acid (e.g., using TFFH). | Highly reactive acylating agents, particularly suited for coupling α,α-disubstituted amino acids. bachem.comthieme.de | Requires specific reagents for generation; potential for side reactions if not handled correctly. |

| T3P® | (Propylphosphonic Anhydride) | A cyclic anhydride (B1165640) that gives superior results for sterically hindered peptides in solution-phase. bachem.com | Often requires careful control of stoichiometry and temperature. |

The reaction would typically be carried out in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to neutralize the acid formed during the reaction. bachem.com

Solid-phase peptide synthesis (SPPS) offers advantages in terms of purification, as excess reagents and byproducts are simply washed away from the resin-bound peptide. nih.govnih.gov However, synthesizing a C-terminally N-substituted amide requires a specialized approach, as standard resins like Wang or Rink Amide are designed to yield C-terminal acids or primary amides, respectively. nih.gov

One effective strategy involves modifying a standard amide-producing resin after attachment of the first amino acid. For instance, the Fukuyama N-alkylation reaction can be adapted for solid-phase synthesis. nih.govresearchgate.net The protocol would involve:

Attaching an Fmoc-protected isovaline to a suitable resin, such as a PAL (Peptide Amide Linker) resin.

Removing the Fmoc group to expose the primary amine.

Reacting the amine with o-nitrobenzenesulfonyl chloride (oNBS-Cl).

Alkylation of the resulting sulfonamide with cyclohexyl iodide or bromide under basic conditions.

Removal of the oNBS protecting group to reveal the secondary amine, ready for coupling with N-acetylglycine.

This method is compatible with acid-labile resins and has shown high efficiency. nih.govnih.gov An alternative approach is to prepare a custom resin by pre-attaching cyclohexylamine to a chloromethylated resin, creating a resin-bound secondary amine to which the peptide chain can be built. google.com The final cleavage from the resin with a strong acid like hydrogen fluoride (B91410) (HF) would then yield the desired N-cyclohexyl amide. google.com

Flow Chemistry: Flow chemistry has emerged as a powerful tool for peptide synthesis, offering precise control over reaction parameters, enhanced heat transfer, and improved safety. chimia.chnih.gov For the synthesis of this compound, a flow-based system could significantly accelerate the coupling steps. durham.ac.uk Reagents can be pre-heated and activated before passing through a reactor column containing the resin, ensuring high reaction kinetics, which is particularly beneficial for sterically difficult couplings. vapourtec.com This methodology can reduce cycle times from hours to minutes and minimize the required excess of expensive reagents. nih.govresearchgate.net

N-to-C Directional Synthesis: While conventional peptide synthesis proceeds from the C-terminus to the N-terminus, nature synthesizes proteins in the N-to-C direction. nih.govbohrium.com Mimicking this approach in chemical synthesis has been challenging, primarily due to the high risk of epimerization. nih.gov However, new methods using acyl azides, thioesters, or specific ynamides have demonstrated the potential for N-to-C synthesis with minimal racemization. nih.govresearchgate.net This strategy offers a potential advantage for preparing C-terminally modified peptides, as the reactive C-terminus remains exposed throughout the synthesis, allowing for direct amidation with cyclohexylamine in the final step. orgsyn.org

Mitigation of Synthetic Challenges in the Preparation of N-Substituted Peptide Amides

The synthesis of this target molecule is fraught with challenges, primarily related to stereochemistry and steric hindrance.

Epimerization is a critical side reaction in peptide synthesis where the stereochemistry of an amino acid is inverted. researchgate.net While glycine (B1666218) is achiral and the α-carbon of isovaline is a quaternary center (and thus not prone to epimerization via the common oxazolone (B7731731) mechanism), the principles are paramount in peptide chemistry. nih.govnih.gov If a chiral amino acid were used instead of glycine, the risk of epimerization during the activation step would be significant.

Factors that influence epimerization include the choice of coupling reagent, base, solvent, and temperature. u-tokyo.ac.jp

Coupling Reagents: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and particularly 7-aza-1-hydroxybenzotriazole (HOAt) are known to suppress epimerization. acs.org

Bases: The use of sterically hindered, weaker bases like collidine is recommended over stronger bases such as DIEA, especially in fragment couplings, to minimize racemization. bachem.comacs.org

Temperature: Conducting coupling reactions at low temperatures can help suppress epimerization. u-tokyo.ac.jp

For the target molecule, while epimerization of the backbone is not a concern, ensuring complete and clean reactions is vital to avoid the formation of diastereomeric impurities if chiral reagents or auxiliaries are used.

The primary obstacle in the synthesis of this compound is the severe steric hindrance. pnas.org This arises from two sources: the α,α-disubstituted nature of isovaline and the N-substituted (N-cyclohexyl) amide bond. thieme.de Coupling an amino acid to an N-alkylated residue is known to be challenging, and coupling to a secondary amine on a resin can result in low yields. nih.govnih.gov

To overcome this, a combination of strategies is employed:

High-Potency Coupling Reagents: As detailed in Table 1, reagents like HATU, HCTU, and PyBrOP are specifically designed for difficult couplings involving hindered amino acids. bachem.compeptide.com The generation of highly reactive acyl fluorides is another powerful option. thieme.de

Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This is often used in SPPS, where microwave or flow-based heating can be applied to accelerate slow couplings. vapourtec.com

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion, although this also increases the risk of side reactions.

Table 2: Strategies to Mitigate Steric Hindrance

| Strategy | Method | Application | Reference |

|---|---|---|---|

| Reagent Selection | Use of high-reactivity aminium/uronium or phosphonium salt reagents (e.g., HATU, COMU, PyBOP). | Coupling of N-acetylglycine to the sterically crowded N-cyclohexylisovalinamide. | bachem.compeptide.comresearchgate.net |

| Reaction Conditions | Employing elevated temperatures (conventional heating, microwave, or flow). | To increase the kinetic rate of the slow peptide bond formation. | vapourtec.com |

| Structural Modification | Use of acyl fluoride intermediates for enhanced reactivity. | Activation of the N-acetylglycine carboxyl group prior to coupling. | thieme.de |

| Solvent Choice | Using solvents that promote swelling of the resin (in SPPS) and solubilize reactants effectively. | Ensuring optimal presentation of reactive sites and mass transport. | biomatik.com |

By carefully selecting a synthetic strategy that combines a robust phase (solution or solid), advanced coupling reagents, and optimized reaction conditions, the successful synthesis of the sterically demanding this compound can be achieved.

Strategies for Suppression of Undesired Side Reactions (e.g., Diketopiperazine Formation)

Diketopiperazine (DKP) formation is a significant side reaction that can occur during the synthesis of dipeptides, leading to the truncation of the peptide chain and the formation of a cyclic dipeptide impurity. acs.org This intramolecular cyclization is particularly prevalent in sequences with a secondary amino acid like proline, but can also be a concern with sterically unhindered N-terminal residues such as glycine. nih.gov The mechanism involves the nucleophilic attack of the N-terminal amine on the amide carbonyl of the second amino acid, resulting in cleavage from the solid support or cyclization in solution-phase synthesis. acs.org Several strategies can be employed to suppress the formation of diketopiperazines during the synthesis of this compound.

One effective approach is the use of dipeptide building blocks . By pre-forming the N-acetylglycyl-N-cyclohexylisovaline dipeptide and then coupling it as a single unit, the transient intermediate susceptible to cyclization is bypassed. acs.org This method has been shown to be a viable strategy to prevent the formation of DKP-susceptible intermediates. nih.gov

Modification of the Nα-protecting group can also mitigate DKP formation. While the fluorenylmethyloxycarbonyl (Fmoc) group is common in solid-phase peptide synthesis (SPPS), its removal under basic conditions (e.g., with piperidine) can promote cyclization. acs.orgacs.org The use of alternative protecting groups that are cleaved under different conditions can be advantageous. For instance, the t-butyloxycarbonyl (Boc) group, which is removed with acid, can reduce the propensity for base-catalyzed DKP formation. nih.gov Other protecting groups like allyloxycarbonyl (Alloc), which is removed under neutral conditions, also serve as effective alternatives. nih.gov

Careful selection of coupling reagents and reaction conditions is also crucial. The use of highly efficient coupling reagents can accelerate the desired peptide bond formation, thereby outcompeting the intramolecular cyclization. Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) have been shown to inhibit DKP formation. nih.gov Furthermore, reaction temperature plays a role; conducting the coupling and deprotection steps at lower temperatures can significantly suppress the rate of DKP formation. nih.gov

In the context of SPPS, the choice of resin and linker can influence the extent of DKP formation. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can reduce the tendency for the dipeptide to be cleaved prematurely through cyclization. acs.org

Finally, modifying the Fmoc-removal cocktail can be a powerful strategy. Replacing the standard 20% piperidine (B6355638) in dimethylformamide (DMF) with a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been demonstrated to drastically reduce DKP formation while enhancing the kinetics of Fmoc removal. acs.org

Table 1: Strategies for Suppression of Diketopiperazine (DKP) Formation

| Strategy | Description | Key Advantages |

|---|---|---|

| Dipeptide Building Blocks | Pre-synthesis of the dipeptide unit before coupling. | Bypasses the DKP-susceptible intermediate. acs.orgnih.gov |

| Alternative Nα-Protecting Groups | Use of Boc, Alloc, or other groups instead of Fmoc. | Avoids base-catalyzed cyclization. nih.govnih.gov |

| Optimized Coupling Reagents | Employment of efficient reagents like BOP/DIPEA. | Promotes rapid peptide bond formation. nih.gov |

| Lower Reaction Temperatures | Conducting synthesis at reduced temperatures. | Decreases the rate of the side reaction. nih.gov |

| Sterically Hindered Resins | Utilization of resins like 2-chlorotrityl chloride. | Reduces premature cleavage and cyclization. acs.org |

| Modified Deprotection Reagents | Using cocktails like DBU/piperazine in NMP. | Minimizes DKP formation during Fmoc removal. acs.org |

Methodologies for Analytical-Scale Purification and Isolation of this compound

The purification of this compound to a high degree of purity is essential for its accurate characterization and subsequent use. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the analytical-scale purification of peptides and their derivatives. scispace.com

The principle of RP-HPLC involves the separation of molecules based on their hydrophobicity. A non-polar stationary phase, typically a silica (B1680970) support functionalized with C18 alkyl chains, is used in conjunction with a polar mobile phase. The sample is loaded onto the column in a highly aqueous environment, and the components are then eluted by a gradient of increasing organic solvent concentration, such as acetonitrile (B52724) (ACN) or methanol. pepdd.comhplc.eu More hydrophobic molecules, like this compound with its cyclohexyl group, will have a stronger affinity for the stationary phase and thus a longer retention time.

For the purification of this dipeptide derivative, a C18 column is a suitable choice. The mobile phase typically consists of water (solvent A) and acetonitrile (solvent B), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (usually 0.1%). researchgate.net TFA serves to sharpen the peaks and improve the separation by forming ion pairs with any charged groups on the peptide.

The purification process begins with the dissolution of the crude synthetic product in a minimal amount of a suitable solvent, often the initial mobile phase composition. The sample is then injected onto the equilibrated RP-HPLC column. A linear gradient from a low to a high percentage of solvent B is applied to elute the components. The eluent is monitored by a UV detector, typically at wavelengths of 210-220 nm, where the peptide bond absorbs. pepdd.com

Fractions are collected as the peaks elute from the column. The purity of each fraction is then assessed by analytical RP-HPLC. Fractions containing the pure product are pooled together. The final step is the removal of the solvents, which is typically achieved by lyophilization (freeze-drying) to yield the purified this compound as a solid.

Table 2: Representative Analytical RP-HPLC Parameters for Purification of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Expected Retention Time | ~15-20 minutes |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Diketopiperazine | DKP |

| fluorenylmethyloxycarbonyl | Fmoc |

| t-butyloxycarbonyl | Boc |

| allyloxycarbonyl | Alloc |

| piperidine | - |

| dimethylformamide | DMF |

| benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| N,N-diisopropylethylamine | DIPEA |

| 2-chlorotrityl chloride | 2-CTC |

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |

| N-methyl-2-pyrrolidone | NMP |

| acetonitrile | ACN |

Advanced Spectroscopic and Structural Characterization Methodologies for N Acetylglycyl N Cyclohexylisovalinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the molecular structure of N-acetylglycyl-N-cyclohexylisovalinamide in solution. It provides information on the chemical environment of individual atoms and their connectivity.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the compound's structure by identifying the different types of protons and carbons present. The ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, the glycine (B1666218) α-protons, the isovaline (B112821) α- and β-protons, the cyclohexyl protons, and the amide (NH) protons. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbons, α-carbons, and the various carbons of the cyclohexyl and isovaline side chains.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would establish proton-proton couplings within individual spin systems, for instance, connecting the α-proton to the β-protons within the isovaline residue. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s). Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) correlations, which is vital for connecting the individual amino acid fragments, for example, by showing a correlation between the glycine α-protons and the carbonyl carbon of the acetyl group.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | ~2.05 (s, 3H) | ~23.0 |

| Acetyl-C=O | - | ~170.5 |

| Glycine-NH | ~6.50 (t, 1H) | - |

| Glycine-αCH₂ | ~3.90 (d, 2H) | ~43.5 |

| Glycine-C=O | - | ~169.0 |

| Isovaline-NH | ~6.80 (d, 1H) | - |

| Isovaline-αCH | ~4.10 (d, 1H) | ~60.0 |

| Isovaline-βCH | ~2.15 (m, 1H) | ~30.0 |

| Isovaline-γ(CH₃)₂ | ~0.95 (d, 6H) | ~19.0, ~19.5 |

| Isovaline-C=O | - | ~171.0 |

| Cyclohexyl-NH | ~5.90 (d, 1H) | - |

| Cyclohexyl-CH (C1) | ~3.70 (m, 1H) | ~50.0 |

| Cyclohexyl-CH₂ (C2, C6) | ~1.60-1.80 (m, 4H) | ~33.0 |

| Cyclohexyl-CH₂ (C3, C5) | ~1.20-1.40 (m, 4H) | ~25.0 |

| Cyclohexyl-CH₂ (C4) | ~1.10 (m, 2H) | ~26.0 |

Note: Chemical shifts are hypothetical and based on typical values for similar functional groups. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet).

Beyond structural connectivity, NMR spectroscopy provides profound insights into the three-dimensional conformation of the molecule in solution. springernature.com Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other (typically <5 Å), irrespective of their bonding sequence. nmims.edu

For this compound, key NOE correlations would be expected between:

The glycine NH proton and the acetyl methyl protons.

The isovaline NH proton and the glycine α-protons.

The cyclohexyl NH proton and the isovaline α-proton.

Protons within the cyclohexyl ring, which can help determine the chair conformation and the orientation of the amide substituent.

The presence and intensity of these NOE cross-peaks allow for the calculation of interproton distance restraints, which are then used in computational molecular modeling to generate a family of structures representing the conformational ensemble of the molecule in solution. acs.org

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and verifying the primary structure of this compound.

High-resolution mass spectrometry (HRMS), often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate measurement of the molecule's mass. This precise mass is used to determine the elemental composition. For this compound (C₁₅H₂₇N₃O₃), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision, and a match with the experimentally measured mass (typically within 5 ppm) provides strong evidence for the correct molecular formula.

Hypothetical HRMS Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 298.2125 |

| [M+Na]⁺ | 320.1944 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the protonated molecular ion [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide sequence-specific information that confirms the connectivity of the molecular backbone. N-terminal acetylation is known to influence fragmentation, often promoting the formation of b-type ions. nih.govresearchgate.net

The fragmentation of this compound would be expected to yield a series of characteristic b and y-type ions, corresponding to cleavage along the amide backbone.

Hypothetical MS/MS Fragmentation Pattern for [M+H]⁺ of this compound

| Fragment Ion | Structure | Theoretical m/z |

| b₁ | Acetyl | 43.02 |

| b₂ | Acetyl-Gly | 100.05 |

| y₁ | H₂N-Cyclohexyl | 100.11 |

| y₂ | Isovaline-NH-Cyclohexyl | 199.18 |

| Internal | Gly-Isovaline | 157.10 |

The observation of these specific fragment ions in the MS/MS spectrum would provide definitive confirmation of the sequence and structure of the molecule.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

While NMR provides information about the solution-state conformation, X-ray crystallography offers an atomic-resolution view of the molecule's structure in the solid, crystalline state. wikipedia.org This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. researchgate.net

The process involves growing a high-quality single crystal of this compound, which can be a challenging step for flexible, small molecules. creative-biostructure.com Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined and refined. nih.gov

A successful crystallographic analysis would provide unambiguous data on:

The conformation of the peptide backbone (φ and ψ torsion angles).

The puckering of the cyclohexyl ring and the equatorial or axial orientation of the substituents.

The presence of any intramolecular or intermolecular hydrogen bonds that stabilize the crystal packing.

Hypothetical Crystallographic Data Summary

| Parameter | Hypothetical Value/Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95.5° |

| Resolution | 0.85 Å |

| Key Torsion Angles | Gly (φ, ψ) = (~-160°, |

| Hydrogen Bonding | Intermolecular H-bond between Gly-NH and Isovaline-C=O of a neighboring molecule. |

This comprehensive approach, integrating advanced NMR and mass spectrometry techniques with X-ray crystallography, enables a complete and unambiguous characterization of this compound, from its primary chemical structure to its detailed three-dimensional architecture in different physical states.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Solution

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a sample. For peptides and their derivatives, the amide chromophore is the primary reporter on the conformational backbone. The resulting CD spectrum provides a characteristic fingerprint of the predominant secondary structural elements, such as helices, beta-sheets, turns, or random coils.

In the case of this compound, the presence of the chiral N-cyclohexylisovalinamide residue makes the molecule amenable to CD analysis. The conformational flexibility of the glycyl residue, combined with the steric bulk of the cyclohexyl group, can be expected to favor certain solution-state conformations. The CD spectrum would be particularly sensitive to the formation of intramolecular hydrogen bonds, which could lead to ordered structures like β-turns or γ-turns.

The interpretation of the CD spectrum for a small, modified dipeptide like this compound would involve analyzing the key electronic transitions of the amide bonds. Typically, for peptides, the spectral region of interest is in the far-UV range (190-250 nm). The n→π* transition, which is magnetically allowed and electrically forbidden, and the π→π* transition, which is electrically allowed, are the most informative. The position, intensity, and sign of the Cotton effects associated with these transitions are indicative of the peptide backbone conformation.

For instance, a negative band around 222 nm and a positive band around 208 nm are characteristic of α-helical structures, while a single negative band around 218 nm is typical for β-sheet structures. For a small and potentially flexible molecule like this compound, the spectrum might be dominated by features indicative of turns or a disordered state. The presence of bulky side chains can sometimes lead to the stabilization of specific turn structures.

The mean residue ellipticity ([θ]) is calculated from the observed ellipticity and is used to compare data from different samples and conditions. A hypothetical CD analysis of this compound in different solvents could reveal the influence of the environment on its conformational preferences. For example, in a non-polar solvent, intramolecular hydrogen bonding might be favored, leading to a more ordered structure, whereas in a polar, hydrogen-bonding solvent, the molecule might adopt a more extended, random coil-like conformation.

Table 1: Representative Circular Dichroism Data for Common Secondary Structures in Peptides

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum(s) (nm) |

| α-Helix | ~192, ~208 | ~222 |

| β-Sheet | ~195 | ~218 |

| Type I β-Turn | ~205 | ~225 |

| Random Coil | ~212 | ~198 |

This table presents typical values for polypeptide chains and serves as a reference for the potential interpretation of CD spectra for smaller peptidomimetics.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. These methods are highly sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the FTIR spectrum would be rich in information, with characteristic bands for the amide groups, the acetyl group, and the cyclohexyl moiety.

The amide group gives rise to several characteristic absorption bands. The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration and is highly sensitive to the peptide backbone conformation and hydrogen bonding. A lower frequency for the Amide I band is indicative of hydrogen bonding. The Amide II band, found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide III band is a more complex vibration and appears in the 1200-1300 cm⁻¹ region.

The N-H stretching vibration, observed in the 3200-3400 cm⁻¹ range, is also a sensitive probe for hydrogen bonding. A broad band at lower wavenumbers suggests the involvement of the N-H group in hydrogen bonds.

Raman Spectroscopy

By analyzing the vibrational spectra, one can deduce the presence of specific conformers in the solid state or in solution. For example, shifts in the Amide I band upon changing the solvent can indicate changes in the hydrogen-bonding environment and, consequently, the molecular conformation.

Table 2: Expected Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 | 3200 - 3400 |

| C-H (Cyclohexyl, CH₃) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1680 | 1630 - 1680 |

| N-H bend, C-N stretch (Amide II) | Bending/Stretching | 1510 - 1580 | 1510 - 1580 |

| C-H (Cyclohexyl) | Bending | 1440 - 1465 | 1440 - 1465 |

| C-N stretch, N-H bend (Amide III) | Stretching/Bending | 1230 - 1300 | 1230 - 1300 |

This table provides approximate ranges for the vibrational frequencies based on data for similar functional groups in other molecules and is intended to be illustrative.

Conformational Analysis and Dynamics of N Acetylglycyl N Cyclohexylisovalinamide

Experimental Approaches to Conformational Characterization

The conformational preferences of N-acetylglycyl-N-cyclohexylisovalinamide can be elucidated through a combination of experimental techniques that probe its structure in both solution and solid states.

In solution, peptides often exist as an equilibrium of multiple conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these solution-state structures and their dynamics. uzh.chresearchgate.netnmims.edu A suite of NMR experiments can provide detailed information about the average conformation and the flexibility of the molecule.

1D ¹H NMR: The chemical shifts of the amide protons are sensitive to their environment and involvement in hydrogen bonding. Temperature coefficient studies, where the change in amide proton chemical shift is measured as a function of temperature, can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Protons involved in stable hydrogen bonds exhibit smaller temperature coefficients.

2D Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, which is essential for assigning the proton resonances within the glycyl and isovaline (B112821) residues.

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to reveal the entire spin system of each residue, simplifying the assignment process.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The pattern of NOE/ROE cross-peaks provides crucial distance restraints for calculating the three-dimensional structure. For instance, strong sequential NH-NH cross-peaks are indicative of helical conformations, while specific CαH(i)-NH(i+1) cross-peaks can define turn structures. uzh.ch

The following table illustrates hypothetical ¹H NMR data for this compound in a folded conformation in chloroform-d (B32938) solution.

| Proton Assignment | Chemical Shift (ppm) | ³J(HN-Hα) (Hz) | Temperature Coefficient (-ppb/K) | Key NOE Contacts |

| Gly NH | 7.85 | 5.9 | 4.5 | Gly Hα, Acetyl CH₃ |

| Isovaline NH | 8.50 | - | 1.2 | Gly Hα, Cyclohexyl H (axial) |

| Gly Hα | 3.90, 4.10 | - | - | Gly NH, Isovaline NH, Acetyl CH₃ |

| Cyclohexyl H (axial) | 1.25 | - | - | Isovaline NH, Cyclohexyl H (equatorial) |

| Cyclohexyl H (equatorial) | 1.75 | - | - | Cyclohexyl H (axial) |

| Isovaline Cα-CH₃ | 1.45 | - | - | Isovaline Cβ-CH₂, Cyclohexyl H (axial) |

| Isovaline Cβ-CH₂-CH₃ | 0.95 | - | - | Isovaline Cα-CH₃ |

| Acetyl CH₃ | 2.05 | - | - | Gly NH, Gly Hα |

Note: This is an interactive data table based on hypothetical data.

In the solid state, a molecule adopts a single conformation, which can be determined with high precision using X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation.

Fourier-transform infrared (FTIR) spectroscopy can also be employed in the solid state to probe the hydrogen-bonding network. The frequencies of the N-H stretching (Amide A) and C=O stretching (Amide I) bands are sensitive to the strength and nature of hydrogen bonds. A shift to lower wavenumbers for the Amide A band is indicative of the formation of intramolecular hydrogen bonds, which suggests a folded conformation. rsc.org

Impact of N-Substitution (e.g., Cyclohexyl Group) on Peptide Backbone and Side Chain Conformation

The introduction of a bulky N-cyclohexyl group on the isovaline residue is expected to impose significant steric constraints on the peptide backbone. N-alkylation in peptides can influence the torsional angles phi (φ) and psi (ψ) and restrict the conformational freedom of the residue. nih.gov The cyclohexyl group, with its large steric demand, will likely favor specific rotamers to minimize steric clashes with the adjacent acetyl-glycyl residue and the isovaline side chain.

Studies on peptides containing cyclic residues, such as trans-2-aminocyclohexanecarboxylic acid (ACHC), have shown that the cyclohexane (B81311) ring strongly promotes the adoption of well-defined secondary structures, particularly helical folds like the 14-helix. rsc.orgnih.gov The rigid nature of the cyclohexyl ring pre-organizes the backbone, reducing the entropic cost of folding into a specific conformation. While the cyclohexyl group in this compound is attached to the nitrogen atom rather than being part of the backbone, its steric influence is anticipated to be similarly significant in directing the local conformation.

Furthermore, the isovaline residue itself, being a Cα,α-disubstituted amino acid, has a high propensity to induce folded structures such as β-bends and 3(10)-helices. nih.govnih.gov The combination of the sterically demanding isovaline and the N-cyclohexyl group is likely to result in a highly constrained structure.

The following table presents hypothetical dihedral angles for a plausible low-energy conformation of this compound, as might be determined by X-ray crystallography or NMR-based structure calculation.

| Torsion Angle | Residue | Value (degrees) |

| φ (phi) | Glycine (B1666218) | -80 |

| ψ (psi) | Glycine | +90 |

| ω (omega) | Gly-Isovaline | 180 (trans) |

| φ (phi) | Isovaline | -60 |

| ψ (psi) | Isovaline | -30 |

| χ1 (chi1) | Isovaline | +170 |

Note: This is an interactive data table based on hypothetical data.

Conformational Flexibility, Rotational Isomerism, and Preferred Conformations

The conformational flexibility of this compound is expected to be significantly reduced compared to a non-N-substituted peptide. The major sources of flexibility would be the rotation around the Gly φ and ψ bonds and the N-C(cyclohexyl) bond.

A key aspect of N-substituted peptides is the potential for rotational isomerism around the amide bond, leading to both cis and trans conformers. While the trans conformation is generally favored for non-proline peptide bonds due to steric reasons, N-alkylation can decrease the energy difference between the cis and trans isomers, potentially leading to a detectable population of the cis conformer in solution. researchgate.net The bulky cyclohexyl group, however, might sterically disfavor the cis conformation, leading to a high preference for the trans isomer. Variable-temperature NMR studies would be instrumental in investigating the presence of multiple isomers and determining the energy barrier for their interconversion. nih.gov

The combined conformational preferences of the N-cyclohexyl group and the isovaline residue strongly suggest that this compound will adopt a well-defined, folded conformation. The isovaline residue's intrinsic tendency to form β-bends or 3(10)-helices, coupled with the steric hindrance from the N-cyclohexyl group, would likely favor a compact structure stabilized by an intramolecular hydrogen bond, for example, between the isovaline NH and the acetyl C=O group. nih.govnih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, could further explore the potential energy surface of the molecule and identify the most stable conformers. rsc.org

Computational and Theoretical Investigations of N Acetylglycyl N Cyclohexylisovalinamide

Molecular Dynamics (MD) Simulations for Conformational Ensemble Generation and Dynamics

To understand the flexibility and accessible shapes of N-acetylglycyl-N-cyclohexylisovalinamide, researchers would perform Molecular Dynamics (MD) simulations. This technique would simulate the atomic motions of the molecule over time, typically in a solvated environment to mimic physiological conditions. The simulation would reveal how the molecule folds and moves, identifying its most stable three-dimensional structures (conformational ensemble). Analysis of the MD trajectory would provide insights into the dynamic behavior of the acetyl, glycyl, cyclohexyl, and isovalinamide components, highlighting intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Quantum Chemical Calculations for Electronic Properties, Energetic Landscapes, and Spectroscopic Parameter Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure of this compound. These calculations would determine properties like the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and partial atomic charges. Such information is crucial for understanding the molecule's reactivity. Furthermore, these methods could generate a detailed potential energy surface, mapping the energetic cost of rotating different chemical bonds, which complements the dynamic information from MD simulations. It would also be possible to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to aid in the experimental characterization of the molecule.

Theoretical Modeling of Non-Covalent Interactions and Molecular Recognition Principles

This area of investigation would focus on the non-covalent interactions that govern how this compound might interact with other molecules, such as biological receptors. Theoretical models would be used to identify and quantify interactions like hydrogen bonds, van der Waals forces, and hydrophobic contacts involving the cyclohexyl group. Understanding these interactions is fundamental to predicting the molecule's binding affinity and specificity for a potential biological target. Tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to visualize and characterize these weak but crucial forces.

Development and Validation of Molecular Mechanics Force Fields Specific to Amide Derivatives

For accurate MD simulations, a reliable molecular mechanics force field is essential. A force field is a set of parameters that defines the potential energy of the system. While general force fields for peptides and proteins exist (e.g., AMBER, CHARMM, GROMOS), their accuracy for a molecule with a non-standard isovaline (B112821) residue and a cyclohexyl group might be limited. Therefore, research in this area would involve developing and validating specific force field parameters for this compound. This is typically done by fitting the force field parameters to high-level quantum mechanical data, ensuring that the simulations accurately reproduce the molecule's geometry, vibrational properties, and conformational energy landscape.

Investigation of Intermolecular Interactions Involving N Acetylglycyl N Cyclohexylisovalinamide

Theoretical Frameworks and Data Interpretation for Interaction AnalysisThe analysis and interpretation of binding data rely on established theoretical models. However, in the absence of experimental data for N-acetylglycyl-N-cyclohexylisovalinamide, there is no information to which these frameworks could be applied.

To provide a scientifically accurate and authoritative article, specific research dedicated to this compound is necessary.

Advanced Derivatization Strategies for Analytical and Research Applications of N Acetylglycyl N Cyclohexylisovalinamide

Strategies for Enhanced Detection and Quantification in Analytical Techniques

For reliable detection and quantification, particularly at low concentrations, the structure of N-acetylglycyl-N-cyclohexylisovalinamide can be modified to amplify its response to analytical instrumentation.

This compound lacks a significant chromophore, resulting in poor absorbance in the UV-Visible spectrum and limiting the sensitivity of detection by techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). taylorfrancis.comtandfonline.commdpi.com To address this, a chromophore—a molecule that absorbs light—can be covalently attached. tandfonline.com Derivatizing agents containing aromatic systems or conjugated double bonds are commonly used for this purpose. tandfonline.com

Similarly, for even greater sensitivity, a fluorophore can be introduced. oup.combiosynth.com Fluorophores absorb light at one wavelength and emit it at a longer wavelength, a property that allows for highly sensitive and selective detection with very low background noise. oup.comjenabioscience.com Reagents such as 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) or dansyl chloride could potentially be used to label the terminal amide or other reactive sites if available, transforming the molecule into a fluorescent derivative suitable for HPLC with fluorescence detection (HPLC-FLD). tandfonline.comnih.gov

Table 1: Illustrative Examples of Spectroscopic Property Enhancement

| Derivatizing Agent | Type | Potential Effect on this compound |

|---|---|---|

| Benzoyl Chloride | Chromophore | Introduction of a benzoyl group, increasing UV absorbance around 230-250 nm. |

| Dansyl Chloride | Fluorophore | Addition of a dansyl group, enabling fluorescence detection with excitation ~340 nm and emission ~510 nm. |

This table is illustrative and shows potential outcomes of derivatization.

The efficiency of electrospray ionization (ESI) in mass spectrometry (MS) is highly dependent on the analyte's ability to acquire a charge. researchgate.netescholarship.org this compound may exhibit suboptimal ionization efficiency. To enhance its sensitivity in MS, a permanently charged or easily ionizable tag can be incorporated. nih.govrsc.org

Quaternary ammonium (B1175870) salts, for example, can be used as derivatizing agents to introduce a fixed positive charge onto the molecule. nih.gov This "charge-tagging" strategy ensures efficient ionization regardless of the mobile phase pH and can lead to a significant increase in signal intensity. nih.gov Furthermore, these tags can be designed to direct fragmentation during tandem mass spectrometry (MS/MS) experiments. nih.govdocumentsdelivered.com The predictable fragmentation of the tag can produce specific reporter ions, which are useful for quantification and structural confirmation. nih.gov For instance, tags based on the 5-azoniaspiro[4.4]nonyl structure have been shown to improve ionization and facilitate clear fragmentation patterns for peptide sequencing. nih.gov

Table 2: Potential Impact of Ionizable Tags on MS Analysis

| Tag Type | Example Reagent | Expected Outcome for this compound |

|---|---|---|

| Quaternary Ammonium Salt | Girard's Reagent T | Increased ESI-MS signal intensity due to a permanent positive charge. |

| Piperazine-based Tag | 1-(2-pyrimidyl) piperazine (B1678402) | Enhanced ionization and potential for controlled fragmentation in MS/MS. nih.gov |

This table presents hypothetical applications of general derivatization strategies to the target compound.

Functionalization for Chromatographic Performance Optimization

The chromatographic behavior of this compound is determined by its polarity, size, and charge. In reversed-phase chromatography, the compound's retention may be insufficient if it is too polar. Conversely, in other modes like ion-exchange, it may not be retained at all if it lacks a charge. nih.govrsc.org

Functionalization can be used to modify the molecule's properties to optimize its separation from matrix components. nih.gov For instance, if the compound is highly basic and shows poor peak shape or retention on standard C18 columns, ion-pairing agents like trifluoroacetic acid (TFA) can be used in the mobile phase. chromforum.org A more permanent solution involves derivatizing the molecule to alter its hydrophobicity. Attaching a long alkyl chain would increase its retention in reversed-phase HPLC, while adding a highly polar or charged group could make it suitable for Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography, respectively. chromforum.org

Selective Chemical Modification for Probing Conformational Dynamics or Spatial Arrangement

The three-dimensional shape (conformation) of this compound is critical to its function and interactions. The flexibility of the molecule, particularly rotation around its amide bonds, can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. ut.ee

Selective chemical modification can be a powerful tool for these studies. For example, introducing a bulky group near a rotatable bond can sterically hinder rotation, allowing for the isolation or stabilization of specific conformers (rotational isomers). ut.ee Isotopic labeling, where an atom like ¹H is replaced with ²H (deuterium) or ¹²C with ¹³C, at a specific position does not significantly alter the molecule's structure but provides a unique spectroscopic handle. These labeled analogues can be used in advanced NMR experiments to trace atom connectivity and measure distances, providing crucial data for determining the molecule's preferred conformation in solution.

Post-Synthetic Route Development for Tailored Structural Modifications and Labeling

Post-synthetic modification refers to the chemical alteration of the fully assembled this compound molecule. This approach allows for the creation of a diverse library of derivatives from a common precursor, which is valuable for structure-activity relationship (SAR) studies and for developing research tools. nih.govnih.govwikipedia.org

This strategy can be used to attach a wide variety of functional tags. For example, a reactive handle, such as an azide (B81097) or alkyne group, could be incorporated into the molecule during its initial synthesis. This handle would not interfere with the molecule's core structure but would allow for highly specific "click chemistry" reactions post-synthesis. This method can be used to attach biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or other reporter groups for various biochemical assays. thermofisher.com Such modifications are essential for developing probes to study the interactions and biological context of this compound. nih.govnih.govwikipedia.org

Future Research Directions and Emerging Paradigms in N Acetylglycyl N Cyclohexylisovalinamide Studies

Integration of Multi-Modal Analytical Platforms for Comprehensive Characterization

A complete understanding of N-acetylglycyl-N-cyclohexylisovalinamide necessitates a detailed elucidation of its structural and dynamic properties. A future paradigm in its characterization lies in the integration of multiple analytical techniques, where the data from each modality are combined to build a holistic molecular profile. This multi-modal approach overcomes the limitations of any single technique, providing a more accurate and comprehensive view of the compound's behavior.

| Analytical Technique | Primary Information Yielded | Contribution to Comprehensive Profile |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 3D structure in solution, conformational dynamics, intermolecular interactions | Reveals dynamic behavior and solution-state conformation. |

| X-ray Crystallography | High-resolution solid-state atomic structure | Provides a precise static picture of the molecular architecture. |

| Mass Spectrometry (MS/MS) | Exact molecular weight, fragmentation patterns, sequence verification | Confirms chemical identity and structural integrity. nih.gov |

| Circular Dichroism (CD) | Secondary structure elements (e.g., helices, sheets) and conformational changes | Monitors structural stability in response to environmental stimuli. |

Advancements in Automated Synthesis and High-Throughput Screening for Peptide Derivatives

The systematic exploration of how structural modifications impact the function of this compound requires the synthesis and evaluation of a large number of derivatives. Modern peptide research increasingly relies on automated synthesis platforms, which have significantly reduced the time required to produce peptide libraries. cem.com Future studies will harness high-throughput automated synthesis to create extensive libraries based on the this compound scaffold. nih.govnih.gov

These libraries can be designed to probe the roles of the N-acetyl cap, the glycine (B1666218) linker, and the unique N-cyclohexylisovalinamide residue. For instance, derivatives could be synthesized with variations in the cyclohexyl ring (e.g., substitutions, saturation) or by replacing glycine with other amino acids to modulate flexibility. Following synthesis, high-throughput screening (HTS) assays can be employed to rapidly evaluate these libraries for specific properties, such as binding affinity to a target protein or catalytic activity. This combination of automated synthesis and HTS accelerates the structure-activity relationship (SAR) studies, enabling the rapid identification of optimized lead compounds. springernature.com

| Modification Site | Example Modifications | Hypothesized Property to Modulate |

|---|---|---|

| N-acetyl Group | Replace with other acyl groups (e.g., propionyl, benzoyl) | Hydrophobicity, hydrogen bonding capacity |

| Glycine Residue | Substitute with Alanine, Proline, or Beta-alanine | Backbone flexibility, conformational constraints |

| Cyclohexyl Group | Introduce substituents (e.g., -OH, -NH2), alter ring size | Steric bulk, polarity, target interaction |

| Isovalinamide | Modify the C-terminal amide (e.g., ester, acid) | Solubility, metabolic stability |

Exploration of Novel Supramolecular Architectures and Self-Assembly Properties

Peptides are well-known for their ability to self-assemble into highly ordered nanostructures, a process driven by a combination of non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. frontiersin.org The unique structure of this compound, featuring a bulky, hydrophobic cyclohexyl group, suggests a strong propensity for self-assembly. Future research will focus on exploring and controlling the supramolecular organization of this compound to create novel nanomaterials. frontiersin.orgmdpi.com

By systematically altering conditions such as solvent polarity, pH, and temperature, it may be possible to guide the assembly of this compound into diverse architectures like nanofibers, nanotubes, or hydrogels. mdpi.com The resulting materials could have applications in areas such as tissue engineering or controlled-release systems. Understanding the relationship between the molecular structure and the resulting macroscopic material properties is a key challenge and a significant area for future investigation. Techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and rheology will be essential for characterizing these supramolecular structures.

Development of Predictive Computational Models for Peptide Design Principles and Interactions

Computational modeling is an indispensable tool in modern chemistry, allowing for the prediction of molecular properties and interactions before undertaking costly and time-consuming experimental work. frontiersin.org The future of research on this compound will heavily rely on the development of sophisticated computational models to guide its design and application. arxiv.orgnih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the peptide, revealing its preferred shapes and flexibility over time. nih.gov Docking studies can predict how this compound and its derivatives might bind to specific protein targets, identifying key interaction points. arxiv.orgnih.gov Furthermore, the rise of machine learning and artificial intelligence offers a new paradigm for peptide design. rsc.org By training models on existing experimental data, it may become possible to accurately predict the properties of novel derivatives, such as their self-assembly behavior or binding affinity, based solely on their chemical structure. arxiv.orgnih.govrsc.org These predictive models will dramatically accelerate the design cycle for new functional molecules based on the this compound framework. arxiv.orgresearchgate.net

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Simulate molecular motion over time | Conformational stability, flexibility, solvent interactions. nih.gov |

| Molecular Docking | Predict binding mode and affinity to a receptor | Putative binding poses, interaction hotspots, binding energy. arxiv.org |

| Quantum Mechanics (QM) | Calculate electronic structure and reactivity | Charge distribution, reaction mechanisms, spectroscopic properties. |

| Machine Learning (ML) | Learn from data to predict properties | Structure-activity relationships, self-assembly propensity. rsc.org |

Q & A

Q. Q. How can N-acetylglycyl-N-cyclohexylisovalinamide be integrated into studies of peptide-mimetic drug design?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., proteases). Synthesize analogs with modified cyclohexyl or acetyl groups and compare pharmacokinetic properties (e.g., logP, plasma stability). Validate in silico predictions with surface plasmon resonance (SPR) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.